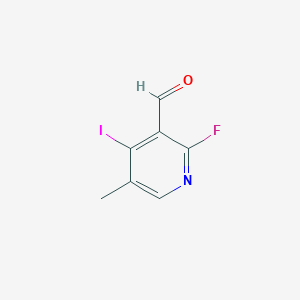

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Description

Significance of Pyridine (B92270) Derivatives as Versatile Building Blocks

In the realm of medicinal chemistry, the pyridine scaffold is a common feature in many FDA-approved drugs. Its ability to serve as a bioisostere for a phenyl ring allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic profiles. Pyridine derivatives are integral to a wide range of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. The versatility of the pyridine ring allows for substitutions at various positions, enabling chemists to create a diverse library of compounds with tailored properties.

Overview of Halogenated and Aldehyde-Substituted Pyridines

The introduction of halogen atoms and an aldehyde group onto the pyridine ring further enhances its synthetic utility. Halogenated pyridines are particularly important intermediates, as the halogen atoms can be readily displaced or participate in cross-coupling reactions, providing a handle for further molecular elaboration. The presence of halogens can also significantly impact the electronic nature of the pyridine ring, influencing its reactivity and the acidity of its protons.

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in nucleophilic addition and condensation reactions. The combination of both halogen and aldehyde functionalities on a pyridine ring creates a multifunctional building block with distinct sites for chemical modification. This allows for a stepwise and controlled synthesis of more complex molecular architectures.

Specific Focus on 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde within Contemporary Chemical Research

Within the diverse family of functionalized pyridines, this compound represents a highly specialized building block for advanced organic synthesis. chemscene.com Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 2-position, an iodine atom at the 4-position, a methyl group at the 5-position, and a carboxaldehyde group at the 3-position.

The strategic placement of these functional groups offers multiple avenues for synthetic transformations. The fluorine atom can enhance the metabolic stability and binding affinity of a target molecule, a common strategy in drug design. The iodine atom is an excellent leaving group and is particularly well-suited for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents at the 4-position. The aldehyde group provides a reactive site for the construction of new carbon-carbon or carbon-heteroatom bonds.

While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural motifs strongly suggest its utility as a key intermediate in the synthesis of complex, biologically active molecules. Its value lies in its potential to serve as a versatile scaffold for the development of novel compounds in pharmaceutical and agrochemical research.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 153034-96-9 |

| Molecular Formula | C₇H₅FINO |

| Molecular Weight | 265.02 g/mol |

| Synonyms | 2-Fluoro-4-iodo-5-methylnicotinaldehyde |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodo-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO/c1-4-2-10-7(8)5(3-11)6(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTCYBGAOKNACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1I)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Iodo 5 Methyl 3 Pyridinecarboxaldehyde

Strategies for Pyridine (B92270) Ring Construction with Controlled Substitution

Building the pyridine ring de novo offers an efficient route to complex substitution patterns, embedding the desired functionalities from the outset.

Cycloaddition reactions are powerful tools for the simultaneous formation of multiple bonds in a single step, providing rapid access to the pyridine core. nih.gov

[4+2] Cycloadditions: Diels-Alder reactions involving 1-azadienes and a suitable dienophile can construct the pyridine ring. semanticscholar.org For instance, vinylallenes have been shown to react with sulfonyl cyanides in [4+2] cycloadditions to generate highly substituted pyridines after isomerization of the initial cycloadducts. acs.org The substitution pattern of the final product is directly determined by the substituents on the vinylallene and dienophile precursors.

[3+3] Cycloadditions: Formal [3+3] cycloaddition reactions, such as the organocatalyzed reaction between readily available enamines and α,β-unsaturated aldehydes or ketones, provide a practical route to tri- or tetrasubstituted pyridines. nih.govacs.org This method has been demonstrated on a large scale and allows for the incorporation of various functional groups. nih.govacs.org

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions, typically involving two alkyne molecules and a nitrile, offer another convergent approach. nih.gov This method is particularly useful for controlling the substitution pattern and can even be rendered asymmetric through the use of chiral catalysts. nih.gov

| Strategy | Reactants | Key Features | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | Vinylallenes + Sulfonyl Cyanides | Convergent; forms isopyridine intermediate. | acs.org |

| [3+3] Cycloaddition | Enamines + Unsaturated Aldehydes/Ketones | Organocatalyzed; practical for large scale. | nih.govacs.org |

| [2+2+2] Cycloaddition | Alkynes + Nitriles | Transition-metal catalyzed; good control of substitution. | nih.gov |

Alternatively, a pre-formed pyridine ring can be functionalized using cross-coupling reactions. This approach is central to modern synthetic chemistry for building molecular complexity. nih.gov Numerous metal-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, are used to form carbon-carbon and carbon-heteroatom bonds on the pyridine ring. researchgate.net For the target molecule, a pre-halogenated pyridine could be coupled with an appropriate organometallic reagent (e.g., methylzinc chloride or methylboronic acid) to install the 5-methyl group. The choice of catalyst and ligands is crucial for achieving high yields, especially with challenging 2-pyridyl substrates. nih.govorganic-chemistry.org

Regioselective Introduction of Halogen Substituents (Fluorine and Iodine)

The introduction of fluorine and iodine onto the pyridine ring requires precise regiochemical control, as their positions dictate the final structure.

Direct C–H fluorination of pyridines is a highly sought-after transformation. The electronegative nitrogen atom deactivates the ring towards electrophilic attack but directs functionalization to specific positions.

Direct Fluorination: Methods using reagents like silver(II) fluoride (B91410) (AgF₂) have been developed for the site-selective fluorination of pyridines. These reactions often occur at ambient temperature with high selectivity for the position adjacent to the ring nitrogen (the C2 position). researchgate.netnih.gov The resulting 2-fluoropyridines are valuable intermediates, as the fluoride can be subsequently displaced by various nucleophiles. nih.gov

Alternative Fluorination Strategies: Other approaches include using xenon difluoride, which can produce a mixture of fluorinated isomers, and palladium-catalyzed hydrogenation of fluoropyridines to access fluorinated piperidines. researchgate.netnih.gov Recently, methods inspired by enzymatic processes using pyridine N-oxyl radicals have shown promise for C–H fluorination in aqueous media. rsc.org

Selective iodination of the pyridine C4 position can be challenging. However, several modern methods allow for regioselective C–H iodination.

Palladium-Catalyzed C–H Iodination: Palladium catalysis can direct the iodination to a specific position through the use of a directing group. Weakly coordinating amide auxiliaries have been used to achieve ortho-C–H iodination with molecular iodine (I₂) as the sole oxidant. acs.orgnih.gov This method is compatible with a range of heterocyclic systems, including pyridines. acs.orgnih.gov

Radical-Based Iodination: A radical-based direct C–H iodination protocol has also been developed for various nitrogen-containing heterocycles. rsc.orgrsc.org This method can lead to C3 and C5 iodination in pyridines, with the selectivity influenced by the electronic nature of the substrate. rsc.orgrsc.org

| Halogen | Position | Method | Key Reagents | Reference |

|---|---|---|---|---|

| Fluorine | C2 | Direct C-H Fluorination | AgF₂ | nih.gov |

| Iodine | Ortho to DG* | Directed C-H Iodination | Pd(OAc)₂, I₂ | acs.orgnih.gov |

| Iodine | C3/C5 | Radical C-H Iodination | K₂S₂O₈, NaI | rsc.orgrsc.org |

*DG = Directing Group

Formation of the Formyl Group at the 3-Position

The introduction of a formyl (aldehyde) group at the C3 position is a key final step. Due to the electronic properties of the pyridine ring, electrophilic substitution, which would be a direct route to formylation, is generally sluggish and occurs at the 3-position only under harsh conditions. wikipedia.orgquora.com

Modern C–H functionalization provides a more direct and milder alternative. A recently developed strategy allows for the site-switchable C–H formylation of pyridines at either the meta (C3) or para (C4) position. chinesechemsoc.org This method proceeds via an oxazino pyridine intermediate, and the regioselectivity is controlled by the choice of the formyl source (e.g., CHBr₃ or CH₃OH) under tunable reaction conditions. chinesechemsoc.org This approach offers broad functional group tolerance and is suitable for late-stage modifications. chinesechemsoc.org

Alternatively, the formyl group can be derived from other functionalities. For example, a 3-cyanopyridine (B1664610) can be hydrogenated in the presence of a palladium catalyst to yield the 3-pyridinecarboxaldehyde. chemicalbook.com Another route involves the oxidation of a 3-methylpyridine (B133936) (3-picoline) precursor. chemicalbook.com

Aldehyde Functionalization Routes

The introduction of a formyl group onto a pre-existing 2-fluoro-4-iodo-5-methylpyridine (B124746) ring is a primary synthetic strategy. A common method for the formylation of aromatic and heteroaromatic systems is through directed ortho-metalation followed by quenching with a suitable electrophile.

Directed ortho-Metalation (DoM)

In this approach, the fluorine atom at the C-2 position of a pyridine ring can direct deprotonation at the C-3 position. The use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures can facilitate this regioselective lithiation. The resulting lithiated intermediate can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

However, the success of this route is contingent on the directing ability of the fluorine atom outweighing any potential directing or interfering effects of the iodo and methyl groups. Steric hindrance from the adjacent methyl group at C-5 could also impede the approach of the bulky LDA base and the subsequent electrophile.

Table 1: General Conditions for Directed ortho-Metalation and Formylation of Halopyridines

| Step | Reagents and Conditions | Purpose |

| 1. Lithiation | Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), -78 °C | Regioselective deprotonation ortho to a directing group. |

| 2. Formylation | N,N-Dimethylformamide (DMF), -78 °C to room temperature | Introduction of the formyl group precursor. |

| 3. Work-up | Aqueous acid (e.g., NH₄Cl or dilute HCl) | Hydrolysis of the intermediate to yield the aldehyde. |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is another established method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and DMF. While effective for many systems, its application to the electron-deficient and sterically congested 2-fluoro-4-iodo-5-methylpyridine ring may be challenging and could require harsh reaction conditions, potentially leading to side reactions or decomposition.

Chemoselective Oxidation Strategies

An alternative to direct formylation is the oxidation of a pre-installed methyl or hydroxymethyl group at the C-3 position. This strategy relies on the successful synthesis of a suitable precursor and a chemoselective oxidation method that does not affect the C-5 methyl group or the other sensitive substituents.

Oxidation of a 3-Methyl Group

The selective oxidation of one methyl group in the presence of another on a pyridine ring is a significant challenge. The electronic environment of the two methyl groups in a hypothetical 2-fluoro-4-iodo-3,5-dimethylpyridine (B6591602) precursor would be different, which might allow for some degree of selectivity. Reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are commonly used for the oxidation of benzylic and allylic methyl groups to aldehydes. The reaction conditions would need to be carefully optimized to favor mono-oxidation at the desired position.

Table 2: Reagents for the Oxidation of Methylpyridines

| Oxidizing Agent | Typical Substrates | General Conditions |

| Selenium Dioxide (SeO₂) | Activated methyl groups on aromatic and heterocyclic rings. | Dioxane or other high-boiling solvents, elevated temperatures. |

| Manganese Dioxide (MnO₂) | Benzylic and allylic alcohols to aldehydes. | Inert solvent (e.g., chloroform, dichloromethane), room temperature to reflux. |

| Cerium(IV) Ammonium Nitrate (CAN) | Benzylic methyl groups. | Acetic acid or aqueous acetonitrile, variable temperatures. |

Oxidation of a 3-Hydroxymethyl Group

A more controlled approach would involve the synthesis of 2-fluoro-4-iodo-5-methylpyridin-3-yl)methanol, followed by its oxidation to the aldehyde. A wide variety of mild oxidizing agents are available for this transformation, including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. These methods are generally high-yielding and compatible with a wide range of functional groups, making this a more plausible, albeit longer, synthetic route.

Integration of Methyl Functionality

Alternatively, if a pre-formed pyridine ring is used, the methyl group could be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, from a corresponding 5-halo-2-fluoro-4-iodopyridine derivative. However, the selective functionalization at the C-5 position in the presence of other halogens would be a significant challenge.

Total Synthesis Approaches for 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Constructing the heavily substituted pyridine ring from acyclic precursors offers a high degree of flexibility and control over the final substitution pattern. Various classical pyridine syntheses could potentially be adapted for this purpose.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis and its modifications involve the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. To synthesize the target molecule via this route, appropriately functionalized starting materials would be required. For instance, a fluorinated β-ketoester, an iodo-substituted aldehyde, and a source of the C-5 methyl group and the C-3 aldehyde (or a precursor) would need to be strategically chosen and condensed. The final aromatization step would then yield the desired pyridine core. The complexity of the required starting materials makes this a challenging, though potentially feasible, approach.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of α,β-unsaturated ketones with pyridinium ylides. By carefully designing the unsaturated ketone to contain the fluoro, iodo, and methyl functionalities, and using a pyridinium ylide that can deliver the remaining atoms of the ring, it might be possible to construct the target molecule.

Due to the lack of specific literature precedents for the synthesis of this compound, any total synthesis would require considerable exploratory work to establish a viable reaction sequence and optimize the conditions.

Stereochemical Control and Diastereoselective Synthesis Considerations

The target molecule, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, considerations of stereochemical control and diastereoselective synthesis are not directly applicable to the final product.

Reactivity and Mechanistic Investigations of 2 Fluoro 4 Iodo 5 Methyl 3 Pyridinecarboxaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group at the 3-position of the pyridine (B92270) ring is a key site for various chemical reactions, particularly those involving nucleophilic attack at the electrophilic carbonyl carbon. cymitquimica.com

Nucleophilic Addition Reactions

The carbonyl group of an aldehyde is polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. This makes the carbonyl carbon susceptible to attack by nucleophiles. In the case of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde, nucleophilic addition reactions are a primary mode of reactivity for the aldehyde moiety. cymitquimica.com

Common nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the aldehyde, leading to the formation of secondary alcohols after an aqueous workup. For instance, reaction with a methyl Grignard reagent would yield a 1-(2-fluoro-4-iodo-5-methylpyridin-3-yl)ethanol. The general mechanism involves the nucleophile attacking the carbonyl carbon, which pushes the pi-electrons of the C=O bond onto the oxygen, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the alcohol product. youtube.com

Condensation and Imine Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by mild acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The formation of an imine from this compound and a primary amine (R-NH₂) proceeds through a carbinolamine intermediate. The equilibrium is driven forward by the removal of water. These imines are important intermediates themselves, for example, in the synthesis of secondary amines via reduction. masterorganicchemistry.comorganic-chemistry.org

Table 1: Examples of Aldehyde Condensation Reactions

| Reactant | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Mild acid (pH ~4-5), removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Acid or base catalysis |

| Hydrazine (NH₂NH₂) | Hydrazone | Acid or base catalysis |

Reductive Transformations

The aldehyde group can be reduced to a primary alcohol. This transformation is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones, while lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that can also reduce esters and carboxylic acids. youtube.com

For this compound, treatment with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would selectively reduce the aldehyde to yield (2-fluoro-4-iodo-5-methylpyridin-3-yl)methanol. The imines formed from this compound (as described in 3.1.2) can also be reduced, typically using a reagent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, to produce secondary amines. This two-step process of imine formation followed by reduction is known as reductive amination. youtube.com

Reactivity of Halogen Substituents

The pyridine ring is substituted with two different halogens, fluorine at the C2 position and iodine at the C4 position. These halogens are key handles for carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. nih.gov Consequently, selective cross-coupling at the C4 position is highly feasible.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.gov This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 4-position of the pyridine ring.

Heck Reaction : The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This provides a method for vinylation at the C4 position.

Sonogashira Coupling : This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netorganic-chemistry.org This is a powerful method for introducing alkynyl moieties onto the pyridine core. soton.ac.ukrsc.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System | Base |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, especially when the ring is activated by electron-withdrawing groups and contains a good leaving group. nih.gov In this compound, both fluorine and iodine can potentially act as leaving groups.

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group restores the aromaticity. The rate of substitution is influenced by the ability of the ring to stabilize the negative charge and the leaving group's ability to depart. Fluorine is often a good leaving group in SNAr reactions because its high electronegativity activates the ring towards nucleophilic attack, even though fluoride (B91410) is a poor leaving group in other substitution reactions.

For this specific molecule, the fluorine atom is at the 2-position, which is activated by the ring nitrogen. The aldehyde group at the 3-position also contributes to the activation of the ring. Therefore, SNAr reactions with strong nucleophiles (e.g., alkoxides, amines) could potentially occur at the C2 position, leading to the displacement of the fluoride ion. nih.govresearchgate.net

Radical Reactions and Single Electron Transfer Processes

The presence of a carbon-iodine bond in this compound suggests its potential involvement in radical reactions. The C-I bond is relatively weak and can undergo homolytic cleavage upon thermal or photochemical induction to generate a pyridyl radical. wikipedia.org Such radical intermediates are highly reactive and can participate in a variety of transformations, including hydrogen atom abstraction, addition to unsaturated systems, and single electron transfer (SET) processes. wikipedia.orgnih.gov

In the context of substituted pyridines, radical iodination has been achieved through a radical-based C-H iodination protocol, indicating that pyridyl radicals are viable intermediates in halogenation reactions. rsc.org While this describes the formation of iodopyridines, the reverse process, the generation of a pyridyl radical from an iodopyridine, is a fundamental step in many radical-mediated transformations. For instance, the Minisci reaction, a well-known radical alkylation of heteroaromatics, proceeds via the addition of a nucleophilic carbon-centered radical to a protonated heterocycle. chemrxiv.orgresearchgate.net Although the target molecule itself is not protonated, the pyridyl radical derived from it could potentially participate in similar addition reactions.

Single electron transfer (SET) processes offer another avenue for the reactivity of this compound. In SET, an electron is transferred to or from the molecule, generating a radical ion. libretexts.org Photoredox catalysis, in particular, has emerged as a powerful tool for initiating reactions via SET pathways under mild conditions. nih.govdigitellinc.com Pyridine N-oxides, for example, can be oxidized via SET to generate N-oxy radicals, which can act as hydrogen atom transfer agents. nih.govdigitellinc.com While the subject compound is not an N-oxide, the pyridine ring can be involved in SET processes. For instance, N-methoxypyridinium salts exhibit remarkable reactivity towards radicals generated via SET. chemrxiv.org

The reaction of aryl halides with terminal alkynes, such as in the Sonogashira coupling, can also involve radical intermediates under certain conditions, although the predominant mechanism is typically a palladium-catalyzed cycle. libretexts.orgscirp.org The formation of radical species in these reactions can sometimes lead to side products, but can also be harnessed for specific synthetic outcomes. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine and aldehyde substituents, could influence the stability and reactivity of any radical or radical-ion intermediates formed from this compound.

Role of the Pyridine Nitrogen in Directing Group Chemistry

The lone pair of electrons on the pyridine nitrogen atom in this compound can play a crucial role in directing the regioselectivity of certain reactions, particularly in transition metal-catalyzed processes. rsc.orgresearchgate.net This directing-group ability arises from the coordination of the nitrogen atom to the metal center, which brings the catalyst into close proximity to specific C-H or C-X bonds on the pyridine ring, facilitating their activation.

In the context of C-H activation, the pyridine nucleus is a well-established directing group for metal-based C-H bond functionalization. researchgate.netnih.gov This strategy allows for the selective introduction of functional groups at positions ortho to the nitrogen atom. For this compound, this would primarily influence the reactivity of the C-2 and C-6 positions. However, given that the C-2 position is already substituted with a fluorine atom, this directing effect could potentially be exploited for functionalization at the C-6 position, if it were unsubstituted. In the given molecule, the positions are fully substituted, but in related structures, this is a key consideration. The coordination of the pyridine nitrogen to a transition metal can also influence the reactivity of existing substituents by altering the electronic properties of the ring.

The directing-group effect of the pyridine nitrogen is also significant in cross-coupling reactions. For instance, in Mizoroki-Heck reactions of 3-bromopyridine, remote zinc-pyridine interactions have been shown to enhance catalytic activity. rsc.org This demonstrates that even when the reacting site is not immediately adjacent to the nitrogen, coordination to the metal catalyst can still play a significant role in the reaction's efficiency. In the case of this compound, the nitrogen atom could coordinate to the palladium catalyst in reactions such as Suzuki, Heck, or Sonogashira couplings at the C-4 iodo position, potentially influencing the rate and outcome of the reaction.

It is important to note that the steric and electronic environment around the nitrogen atom can modulate its directing ability. The presence of the adjacent aldehyde group at the C-3 position and the methyl group at the C-5 position in this compound could sterically hinder the approach of a bulky metal catalyst to the nitrogen atom. Conversely, the electron-withdrawing nature of the aldehyde and fluorine substituents can affect the Lewis basicity of the nitrogen, thereby influencing the strength of its coordination to the metal center.

Mechanistic Pathways for Key Transformations

The key transformations of this compound are expected to be dominated by reactions involving the carbon-iodine bond, such as transition metal-catalyzed cross-coupling reactions. The general mechanistic pathways for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings are well-established and involve a catalytic cycle centered on a palladium catalyst. acs.orgcolab.wswikipedia.orgorganic-chemistry.org

The catalytic cycle for these reactions typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the pyridine, forming a Pd(II) intermediate. wikipedia.orgrsc.org This is often the rate-determining step. researchgate.net

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, an organoboron compound, activated by a base, transfers its organic group to the palladium center. organic-chemistry.orgnih.gov In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation with the palladium complex. libretexts.orgrsc.org

Migratory Insertion (for Heck): In the Heck reaction, the alkene substrate coordinates to the Pd(II) complex and then inserts into the Pd-C bond. rsc.orgwikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle. nih.gov

The substituents on the pyridine ring of this compound can influence each of these steps. The electron-withdrawing fluorine and aldehyde groups are expected to make the C-I bond more susceptible to oxidative addition. The steric hindrance from the adjacent methyl and aldehyde groups might affect the approach of the coupling partners during the transmetalation or migratory insertion step.

Transition State Analysis

Detailed transition state analysis for reactions involving this compound is not available in the literature. However, computational studies on similar systems, such as the Suzuki-Miyaura coupling of iodopyridines, have provided insights into the energetics of the reaction pathway. nih.gov Density Functional Theory (DFT) calculations are often employed to model the geometries and energies of transition states. nih.govmdpi.com For the oxidative addition step, the transition state would involve the interaction of the Pd(0) catalyst with the C-I bond. For the transmetalation and reductive elimination steps, the transition states would involve the coordinated organic fragments arranging for bond formation. The distortion-interaction model has been used to analyze the activation energies in Suzuki-Miyaura reactions, where the energy required to distort the reactants into their transition state geometries is a key factor. rsc.org

Intermediate Characterization and Detection

The characterization and detection of intermediates in palladium-catalyzed cross-coupling reactions are challenging due to their transient nature. However, techniques such as NMR spectroscopy and mass spectrometry have been used to identify reactive intermediates in Heck reactions of related substrates. researchgate.net For instance, alkylpalladium intermediates have been characterized at low temperatures. researchgate.net In the context of this compound, the key intermediates would be the oxidative addition product (a pyridyl-palladium(II)-iodide complex) and subsequent complexes formed after transmetalation or migratory insertion. The stability and reactivity of these intermediates would be influenced by the electronic and steric effects of the substituents on the pyridine ring. Structural characterization of stable palladium(II) complexes with pyridine-based ligands provides valuable models for understanding the coordination environment of the catalytic intermediates. rsc.org

Functional Group Compatibility and Chemoselectivity

The presence of multiple functional groups (fluoro, iodo, methyl, and aldehyde) in this compound raises important questions about functional group compatibility and chemoselectivity in its reactions.

In transition metal-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a key factor for chemoselectivity. The general order of reactivity for halogens in these reactions is I > Br > Cl > F. nih.gov This trend suggests that reactions at the iodo-substituent can be performed selectively in the presence of the fluoro-substituent. For example, in a Suzuki-Miyaura or Sonogashira coupling, the reaction would be expected to occur exclusively at the C-I bond, leaving the C-F bond intact. libretexts.orgnih.gov

The aldehyde group is generally compatible with the conditions of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, particularly when mild bases are used. libretexts.orgresearchgate.netnih.gov However, under certain conditions, the aldehyde group could potentially undergo side reactions, such as reduction or addition of organometallic reagents. The choice of reaction conditions, including the catalyst, ligands, base, and solvent, is therefore crucial for maintaining the integrity of the aldehyde functionality.

The chemoselective synthesis of polysubstituted pyridines often relies on the differential reactivity of various leaving groups. nih.govrsc.org For this compound, this principle allows for a modular approach to further functionalization. After a selective reaction at the iodo position, the remaining fluoro and aldehyde groups could potentially be targeted in subsequent transformations under different reaction conditions. For instance, the aldehyde could undergo olefination or reductive amination, while the fluorine atom might be displaced by a strong nucleophile under harsh conditions, although this is generally difficult on an electron-deficient pyridine ring. The ability to perform selective transformations on a polyfunctionalized scaffold like this compound makes it a valuable building block in organic synthesis. researchgate.net

Derivatization and Analog Synthesis of 2 Fluoro 4 Iodo 5 Methyl 3 Pyridinecarboxaldehyde Scaffolds

Modifications at the Formyl Group

The aldehyde functionality at the C3 position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Common reactions involving the formyl group include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. For instance, the oxidation of pyridinecarboxaldehydes can be achieved using various oxidizing agents. researchgate.net

Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding the corresponding alcohol.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a mild base. bas.bgwikipedia.org This process is highly efficient for forming new carbon-carbon double bonds and yields electron-deficient alkenes. bas.bg Catalyst-free versions of this reaction have been developed, making it an environmentally friendly method. bas.bg

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). organic-chemistry.orgwikipedia.orglumenlearning.com This reaction is widely used in organic synthesis for the preparation of alkenes and can be tuned to favor the formation of either (E) or (Z) isomers depending on the stability of the ylide used. organic-chemistry.org

Reductive Amination and Schiff Base Formation: The aldehyde can react with primary or secondary amines to form an intermediate imine or enamine (Schiff base), which can then be reduced to form a new amine. wikipedia.org This is a fundamental reaction for introducing nitrogen-containing substituents.

Table 1: Representative Modifications at the Formyl Group This table is interactive. Click on the headers to sort.

| Reaction Type | Reactant(s) | Product Structure | Product Name |

|---|---|---|---|

| Oxidation | Oxidizing Agent (e.g., Cr(VI)) | 2-Fluoro-4-iodo-5-methylnicotinic acid | |

| Reduction | Reducing Agent (e.g., NaBH4) |  |

(2-Fluoro-4-iodo-5-methylpyridin-3-yl)methanol |

| Knoevenagel Condensation | Malononitrile |  |

2-((2-Fluoro-4-iodo-5-methylpyridin-3-yl)methylene)malononitrile |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph3P=CH2) | 2-Fluoro-4-iodo-5-methyl-3-vinylpyridine |

Derivatization via Halogen-Metal Exchange

The iodine atom at the C4 position is the most reactive halogen on the pyridine ring and is particularly susceptible to halogen-metal exchange reactions. This process converts the carbon-iodine bond into a carbon-metal bond, generating a potent nucleophile that can react with a wide array of electrophiles.

Key transformations include:

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium at low temperatures, results in the rapid exchange of iodine for lithium. wikipedia.org The resulting aryllithium species can be quenched with various electrophiles (e.g., water, alkyl halides, aldehydes, ketones, or carbon dioxide) to introduce a diverse range of substituents at the C4 position.

Magnesium-Halogen Exchange: The use of Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) can also effect the exchange, forming an organomagnesium intermediate. znaturforsch.com This method is often compatible with a wider range of functional groups compared to organolithium reagents. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the iodopyridine with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base, is a powerful method for forming new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize biaryl and substituted styrene (B11656) compounds. wikipedia.org The reactivity of organohalides in Suzuki couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Table 2: Derivatization via Reactions at the C4-Iodo Position This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent(s) | Product Structure | Product Name |

|---|

Pyridine Ring Functionalization and Heterocycle Fusion

The fluorine atom at the C2 position and the aldehyde at C3 provide handles for further functionalization of the pyridine ring, including nucleophilic substitution and the construction of fused heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the formyl group activates the C2 position, making the fluorine atom a good leaving group for nucleophilic aromatic substitution (SNAr). nih.gov This reaction allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, at the C2 position under relatively mild conditions. nih.govsci-hub.se SNAr reactions on 2-fluoropyridines are often faster than on their 2-chloro analogues. nih.gov

Heterocycle Fusion: The aldehyde group is a versatile precursor for the synthesis of fused ring systems. ias.ac.in For example, condensation and cyclization reactions with appropriate reagents can lead to the formation of bicyclic and polycyclic heteroaromatic compounds. A prominent example is the synthesis of pyridothienopyrimidines, which can be constructed from suitably functionalized pyridine precursors. nih.govnih.govtandfonline.comtandfonline.com Such fused systems are of significant interest due to their diverse biological activities. derpharmachemica.com The reaction of an ortho-amino carboxamide with an aldehyde, for instance, can lead to the formation of a fused pyrimidinone ring. nih.gov

Table 3: Pyridine Ring Functionalization and Fusion This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent(s) | Product Structure | Product Name |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Aniline (PhNH2) |  |

2-(Phenylamino)-4-iodo-5-methyl-3-pyridinecarboxaldehyde |

| Heterocycle Fusion (Example Pathway) | Multi-step synthesis involving modification and cyclization | A Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivative |

Synthesis of Polyfunctionalized Pyridine Analogues

The orthogonal reactivity of the formyl, fluoro, and iodo groups on the 2-fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde scaffold allows for the stepwise and selective modification of the molecule. This enables the synthesis of highly complex and polyfunctionalized pyridine analogues. For example, one could first perform a Suzuki coupling at the C4 position, then modify the formyl group at C3 via a Wittig reaction, and finally displace the fluoro group at C2 with a nucleophile. This strategic, multi-step approach provides access to a vast chemical space from a single, versatile starting material. Ligand-controlled palladium catalysis can achieve selective cross-coupling at one position while leaving another halogen intact for subsequent reactions. nih.gov

Scaffold Diversification Strategies

The this compound scaffold is an excellent starting point for library synthesis and scaffold diversification, which are core strategies in modern drug discovery. researchgate.netrsc.orgnih.gov The ability to perform distinct chemical operations at three different positions on the pyridine ring (C2, C3, and C4) offers a powerful platform for generating a large number of structurally diverse analogues.

Key diversification strategies include:

Parallel Synthesis: Employing the distinct reactions outlined above (e.g., Suzuki coupling, SNAr, Knoevenagel condensation) in a parallel synthesis format to rapidly generate a library of compounds with diverse substituents at each position.

Skeletal Editing: Advanced strategies can even remodel the pyridine core itself, for example, by converting the pyridine into a pyridazine, thereby expanding the accessible heterocyclic chemical space. chemrxiv.org

Fused Ring Systems: Building upon the pyridine core by creating fused heterocyclic structures to explore more rigid and conformationally constrained chemical matter. ias.ac.innih.gov

The pyridine moiety is a "privileged scaffold" found in numerous FDA-approved drugs, and the ability to functionalize it in multiple, well-defined ways makes this particular scaffold a valuable building block for discovering new therapeutic agents. rsc.orgnih.govrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be critical in assembling the molecular framework of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde.

A standard one-dimensional ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton and the single aromatic proton on the pyridine (B92270) ring, as well as a signal for the methyl group protons. The coupling between the fluorine atom and adjacent protons or carbon atoms would provide key connectivity information. ¹³C NMR would identify the seven unique carbon environments, including the carbonyl carbon of the aldehyde, the two sp² carbons bonded to iodine and fluorine, and the methyl carbon.

Two-dimensional NMR would confirm the connectivity. A COSY experiment would establish proton-proton coupling networks, while HSQC and HMBC experiments would reveal one-bond and multiple-bond correlations between proton and carbon nuclei, respectively. These correlations would definitively place the substituents—fluoro, iodo, methyl, and carboxaldehyde groups—at the C2, C4, C5, and C3 positions of the pyridine ring.

Despite the utility of this technique, a search for experimental NMR data for this compound yielded no published results.

| NMR Data Table for this compound |

| Nucleus |

| ¹H |

| ¹³C |

| ¹⁹F |

| 2D Experiments |

| COSY |

| HSQC |

| HMBC |

Data represents expected analyses; no experimental data has been publicly reported.

High-Resolution Mass Spectrometry for Molecular Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, with a molecular formula of C₇H₅FINO, HRMS would be used to confirm its exact mass.

The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS measurement matching this theoretical value would provide unequivocal confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum could also offer further structural insights, showing the loss of specific groups like the aldehyde or iodine atom.

A thorough search of scientific databases did not yield any published experimental high-resolution mass spectrometry data for this compound.

| HRMS Data Table for this compound |

| Parameter |

| Molecular Formula |

| Theoretical Monoisotopic Mass (Da) |

| Experimental Mass (Da) |

| Mass Error (ppm) |

Data represents expected analyses; no experimental data has been publicly reported.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would confirm the presence of key structural motifs.

IR spectroscopy would be expected to show a strong, characteristic absorption band for the C=O (carbonyl) stretch of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. Vibrations corresponding to the C-H stretches of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the pyridine ring, would also be observable. The C-F and C-I bonds would also have characteristic vibrations, though these may be in the lower frequency (fingerprint) region of the spectrum and can be harder to assign definitively.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C-I and C=C bonds of the aromatic system. Together, these spectra provide a vibrational fingerprint of the molecule.

No experimental IR or Raman spectra for this compound have been found in the public domain.

| Vibrational Spectroscopy Data Table |

| Functional Group |

| Aldehyde (C=O stretch) |

| Aromatic C-H stretch |

| Methyl C-H stretch |

| Pyridine Ring (C=C, C=N stretch) |

| C-F stretch |

| C-I stretch |

Data represents expected analyses; no experimental data has been publicly reported.

X-ray Crystallography for Solid-State Structure Determination

This analysis would confirm the planarity of the pyridine ring and provide detailed information about the spatial relationship between the various substituents. It would also reveal how the molecules pack together in the crystal lattice, showing any intermolecular interactions such as halogen bonding or dipole-dipole interactions that might be present. Such data is invaluable for understanding the physical properties of the compound and for computational modeling studies.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this compound.

| X-ray Crystallography Data Table |

| Parameter |

| Crystal System |

| Space Group |

| Unit Cell Dimensions (Å, °) |

| Key Bond Lengths (Å) |

| Key Bond Angles (°) |

Data represents expected analyses; no experimental data has been publicly reported.

Theoretical and Computational Chemistry Studies of 2 Fluoro 4 Iodo 5 Methyl 3 Pyridinecarboxaldehyde

Electronic Structure Analysis (e.g., HOMO/LUMO Energies, Electrostatic Potentials)

The electronic structure of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is significantly influenced by the interplay of its various substituents. The fluorine atom at the 2-position and the iodine atom at the 4-position are expected to have a profound impact on the electron distribution within the pyridine (B92270) ring. Fluorine, being highly electronegative, generally acts as an electron-withdrawing group, which can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net Conversely, the larger and more polarizable iodine atom can exhibit more complex electronic behavior, including the potential for halogen bonding.

The HOMO and LUMO are critical in determining the chemical reactivity of a molecule. For substituted pyridines, the HOMO is typically a π-orbital, while the LUMO is a π*-orbital. The energies of these orbitals and the resulting HOMO-LUMO gap can provide insights into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. In the case of this compound, the electron-withdrawing nature of the fluorine and aldehyde groups, combined with the presence of iodine, would likely result in a relatively low-lying LUMO, making the molecule susceptible to nucleophilic attack.

Electrostatic potential maps are valuable tools for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For this molecule, the most negative electrostatic potential would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the carboxaldehyde group, indicating these as likely sites for protonation or coordination with electrophiles. Regions of positive potential would likely be found around the hydrogen atoms and, to a lesser extent, the iodine atom, which can act as a halogen bond donor.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -2.5 | π* orbital, localized on the pyridine ring and carboxaldehyde group |

| HOMO | -6.8 | π orbital, with significant contribution from the iodine and methyl groups |

| HOMO-LUMO Gap | 4.3 | Suggests moderate reactivity |

Note: These values are illustrative and based on trends observed in similar substituted pyridines.

Reaction Pathway Modeling and Transition State Calculations

Computational modeling can be employed to investigate the mechanisms and energetics of reactions involving this compound. The presence of the aldehyde group suggests a variety of potential reactions, including nucleophilic additions, reductions, and oxidations. Theoretical calculations, such as Density Functional Theory (DFT), can be used to map out the potential energy surfaces for these reactions, identifying transition states and intermediates.

For instance, the reaction of the carboxaldehyde group with a nucleophile, such as a Grignard reagent or an amine, could be modeled to understand the reaction pathway and predict the stereoselectivity of the product. Transition state calculations would be crucial in determining the activation energy of the reaction, which is directly related to the reaction rate. The influence of the fluoro and iodo substituents on the reactivity of the aldehyde could also be computationally explored. The electron-withdrawing fluorine atom would likely enhance the electrophilicity of the aldehyde carbon, potentially increasing the reaction rate.

Furthermore, the iodine atom at the 4-position opens up the possibility of cross-coupling reactions, such as Suzuki or Sonogashira couplings. Reaction pathway modeling could be used to investigate the mechanism of these reactions, including the oxidative addition of a palladium catalyst to the C-I bond, which is a key step in the catalytic cycle.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the rotation of the carboxaldehyde group relative to the pyridine ring. Conformational analysis using computational methods can determine the most stable conformations and the energy barriers to rotation. It is likely that the planar conformation, where the aldehyde group is coplanar with the pyridine ring, is the most stable due to π-conjugation. However, steric hindrance between the aldehyde group and the adjacent methyl and fluoro substituents could lead to a non-planar ground state conformation.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. MD simulations could be used to study the conformational changes of the molecule over time and to understand how solvent molecules interact with the different functional groups. This information is valuable for predicting the behavior of the molecule in a reaction medium.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions can be compared with experimental data to validate the computed structure and electronic properties of the molecule.

DFT calculations can provide accurate predictions of vibrational frequencies, which correspond to the peaks in IR and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending vibrations of the different functional groups, such as the C=O stretch of the aldehyde, the C-F stretch, and the various vibrations of the pyridine ring.

Similarly, NMR chemical shifts can be calculated and compared to experimental spectra. The computed chemical shifts of the hydrogen, carbon, and fluorine atoms would be sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecule's structure. Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations or solvent effects in the calculations.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Feature | Assignment |

|---|---|---|

| IR | ~1710 cm⁻¹ | C=O stretching vibration |

| ¹H NMR | ~10.2 ppm | Aldehyde proton |

| ¹³C NMR | ~190 ppm | Aldehyde carbon |

| ¹⁹F NMR | ~ -70 ppm | Fluorine on pyridine ring |

Note: These values are illustrative and based on typical ranges for similar functional groups.

Design Principles for Novel Reactivity and Selectivity

The insights gained from theoretical and computational studies of this compound can be used to guide the design of new molecules with tailored reactivity and selectivity. By understanding how the different substituents influence the electronic structure and reaction pathways, it is possible to rationally modify the molecule to achieve desired chemical properties.

For example, if a higher reactivity towards nucleophiles is desired, the electron-withdrawing character of the substituents could be increased. This might involve replacing the methyl group with a more electron-withdrawing group or introducing additional fluorine atoms to the pyridine ring. Conversely, if a lower reactivity is needed, electron-donating groups could be introduced.

The iodine atom provides a handle for further functionalization through cross-coupling reactions. Computational studies can help in selecting the optimal catalyst and reaction conditions to achieve high yields and selectivity. Furthermore, the understanding of the molecule's conformational preferences can be used to design reactions where stereoselectivity is important. By controlling the conformation of the molecule, it may be possible to favor the formation of one stereoisomer over another. The functionalization of the pyridine ring has been shown to provide a way to regulate chemical properties and reactivity. nih.gov

Applications As a Versatile Synthetic Building Block in Research

Precursor in Complex Organic Molecule Synthesis

As a substituted pyridine (B92270), this compound is a building block for creating more complex molecules, particularly those with pharmaceutical or biological relevance.

Generation of Heterocyclic Scaffolds

The aldehyde functionality is a key feature for constructing larger heterocyclic systems. Pyridine-based scaffolds are prevalent in medicinal chemistry. The aldehyde can undergo condensation reactions with various nucleophiles to form new rings fused to the pyridine core. For instance, reaction with hydrazines could yield pyridopyridazines, while reaction with amidines could lead to pyridopyrimidines. The presence of the iodo group offers a subsequent site for modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of diverse substituents and the generation of a library of complex heterocyclic compounds.

Synthesis of Chiral Ligands and Organocatalysts

The synthesis of novel chiral ligands and organocatalysts is a significant area of chemical research. The aldehyde group of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde can be reacted with chiral amines or alcohols to form chiral imines or acetals. These new structures could serve as ligands for metal catalysts. Furthermore, the pyridine nitrogen itself can act as a coordinating site. The development of such catalysts is hypothetical and would require extensive experimental validation to determine their efficacy in asymmetric synthesis.

Role in Materials Science Research

The electronic and structural features of this compound suggest potential utility in the development of novel organic materials.

Precursors for Polymeric Materials

Functionalized aromatic aldehydes can be used as monomers in polymerization reactions. For example, the aldehyde group could participate in polymerization reactions with suitable co-monomers to form novel polymers. The fluorine and iodine atoms would impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and specific electronic characteristics. However, no specific polymers derived from this monomer have been reported in the literature.

Components in Functional Organic Materials (e.g., Optoelectronic Materials, Sensors)

Pyridine-containing organic molecules are often investigated for their applications in optoelectronics due to their electron-deficient nature. The combination of fluorine (an electron-withdrawing group) and iodine (a heavy atom that can facilitate intersystem crossing) on the pyridine ring could lead to interesting photophysical properties. Molecules derived from this compound could theoretically be explored as components in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The aldehyde group provides a convenient point for attaching such molecules to other functional units or surfaces.

Supramolecular Assembly Components

The iodo-substituent on the pyridine ring is a potential halogen bond donor. Halogen bonding is a non-covalent interaction that is increasingly used for the rational design of complex supramolecular architectures. This compound could be used as a building block that directs the assembly of molecules into specific one-, two-, or three-dimensional networks through halogen bonding with suitable halogen bond acceptors (e.g., Lewis bases). The aldehyde and methyl groups provide additional sites for other non-covalent interactions, such as hydrogen bonding or van der Waals forces, which could further influence the final supramolecular structure.

Data Table: Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅FINO |

| Molecular Weight | 265.02 g/mol |

| CAS Number | 153034-96-9 |

| Appearance | Not specified in available literature |

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

The increasing emphasis on environmental responsibility in chemical synthesis necessitates the development of green protocols for producing complex molecules like 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde. Future research should focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key areas for investigation include:

One-Pot Multicomponent Reactions: Designing convergent syntheses where multiple starting materials react in a single vessel to form the target pyridine (B92270) ring, thereby reducing intermediate isolation steps, solvent usage, and waste. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

Biocatalysis: Investigating the use of enzymes for selective synthesis steps, which operate under mild conditions and can offer high chemo- and regioselectivity, contributing to a more sustainable process. rsc.org

Eco-Friendly Solvents and Catalysts: Moving away from traditional volatile organic solvents towards greener alternatives like water or bio-derived solvents. Research into reusable, non-toxic catalysts, such as those based on abundant metals or organocatalysts, is also a critical direction. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Efficiency | Often multi-step with purification at each stage | One-pot reactions, higher atom economy rsc.org |

| Energy | Relies on prolonged conventional heating | Microwave-assisted reactions reduce time and energy researchgate.net |

| Solvents | Typically uses hazardous organic solvents | Employs water, ethanol (B145695), or solvent-free conditions |

| Catalysts | May use toxic or precious metal catalysts | Focus on reusable, non-toxic, or biocatalysts rsc.org |

| Waste | Generates significant chemical waste | Reduced E-factor and minimized by-products rsc.org |

Exploration of Novel Catalytic Transformations

The iodo and aldehyde functional groups on the pyridine ring are prime targets for a wide array of catalytic transformations, allowing for the synthesis of diverse derivatives. Future work should aim to explore and optimize novel catalytic methods to functionalize this scaffold.

Cross-Coupling Reactions: The C4-iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Research should focus on applying modern, highly efficient catalyst systems to couple a wide range of partners (boronic acids, amines, alkynes) at this position.

C-H Functionalization: Direct C-H functionalization represents a powerful, atom-economical strategy. researchgate.netinnovations-report.com Investigating methods to selectively activate and functionalize the remaining C-H bond on the pyridine ring would provide a direct route to even more complex structures without the need for pre-functionalized starting materials. researchgate.netinnovations-report.comnih.gov

Photocatalysis: Visible-light photocatalysis offers mild and environmentally friendly conditions for a variety of transformations. Exploring photoredox-catalyzed reactions, such as radical additions to the pyridine ring or couplings at the iodo-position, could unlock new synthetic pathways.

Asymmetric Catalysis: The aldehyde group can be a focal point for asymmetric catalysis to introduce chirality. Developing enantioselective additions of nucleophiles (e.g., organometallics, enolates) to the carbonyl would yield chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.

Expanding the Scope of Derivatization for Advanced Materials

Pyridine-containing molecules are integral to many functional materials due to their electronic and coordination properties. jiaolei.groupresearchgate.net Derivatization of this compound could lead to novel materials with applications in electronics, optics, and catalysis.

Future research could target the synthesis of:

Conjugated Polymers: Polymerization through transformations of the aldehyde or iodo groups could lead to conjugated polymers with potential applications as organic semiconductors or in light-emitting diodes (OLEDs).

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and derivatives of the aldehyde (e.g., carboxylic acid, hydroxamic acid) can act as ligands for metal ions. These could be used as building blocks for MOFs with tailored porosity for gas storage or catalysis.

Functional Dyes and Sensors: Modification of the electronic structure through derivatization could yield compounds with interesting photophysical properties, making them candidates for fluorescent sensors, photochromic materials, or components in dye-sensitized solar cells.

Deeper Mechanistic Understanding of Complex Reaction Systems

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For a multi-functional compound like this compound, mechanistic studies can clarify issues of selectivity and reactivity.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed regioselectivity in functionalization reactions. nih.gov This can help explain the influence of the fluoro, iodo, and methyl groups on the reactivity of the pyridine ring and aldehyde. nih.gov

Kinetic Studies: Performing kinetic analysis of key transformations can provide empirical data to support or refute proposed mechanisms. This is particularly important for optimizing catalytic cycles to improve efficiency and turnover numbers.

Spectroscopic Interrogation: Utilizing advanced spectroscopic techniques, such as in-situ NMR or IR, can allow for the direct observation of reactive intermediates, providing concrete evidence for proposed mechanistic pathways in both pyridine synthesis and subsequent functionalization. nih.gov

Integration with Automated Synthesis and Flow Chemistry

Modern chemical synthesis is increasingly benefiting from automation and continuous flow processing, which offer enhanced control, safety, and scalability over traditional batch methods. nih.gov

Flow Chemistry: Developing a continuous flow synthesis for this compound or its derivatives would enable safer handling of reactive intermediates and easier scale-up. nih.govbeilstein-journals.org Flow reactors provide superior control over reaction parameters like temperature and residence time, often leading to higher yields and purity. nih.govbeilstein-journals.org

Automated Self-Optimization: Combining flow reactors with automated systems that use algorithms (e.g., Bayesian optimization) can rapidly identify optimal reaction conditions by iteratively performing experiments and analyzing the results in real-time. rsc.orgresearchgate.net This approach can significantly accelerate the optimization of complex multi-step syntheses. rsc.orgresearchgate.net

Library Synthesis: Automated platforms are ideal for generating libraries of derivatives for screening purposes. syrris.com By systematically varying reagents that react with the aldehyde or iodo groups in an automated flow or plate-based system, large numbers of distinct compounds can be synthesized efficiently for applications in drug discovery or materials science. syrris.com

Table 2: Advantages of Flow Chemistry for Pyridine Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Better control over reaction exotherms and containment of hazardous reagents. | nih.gov |

| Improved Control | Precise manipulation of temperature, pressure, and residence time leads to higher selectivity and yield. | beilstein-journals.org |

| Scalability | Reactions can be scaled up by running the system for longer periods, avoiding re-optimization. | nih.gov |

| Reproducibility | Automated liquid handling and stable steady-state conditions ensure high reproducibility. | nih.gov |

| Integration | Allows for the coupling of multiple reaction and purification steps into a continuous sequence. | syrris.com |

High-Throughput Screening for Reaction Discovery and Optimization

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery of new reactions and the optimization of existing processes by running many experiments in parallel. acs.orgunchainedlabs.com

Catalyst and Reagent Screening: HTE platforms can be used to rapidly screen large arrays of catalysts, ligands, bases, and solvents to identify the optimal conditions for transformations such as cross-coupling reactions at the C4-iodo position. acs.org

Reaction Discovery: A systematic HTE approach can facilitate the discovery of entirely new transformations. unchainedlabs.comnih.gov By exposing this compound to a diverse set of reagents and catalysts under various conditions, novel and unexpected reactivity patterns may be uncovered. unchainedlabs.comnih.gov

Computational Integration: Combining HTE with computational chemistry can create a powerful discovery workflow. youtube.com In silico screening can predict promising reaction candidates, which can then be validated experimentally using HTE, focusing laboratory resources on the most likely successful pathways. youtube.com This synergy between computational prediction and rapid experimentation accelerates the pace of innovation. youtube.com

Q & A

Q. What are the primary synthetic routes for introducing the iodo substituent at the 4-position of the pyridine ring in 2-fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde?

- Methodological Answer: The iodo group can be introduced via halogen-exchange reactions (e.g., Finkelstein-type) using NaI or KI in polar aprotic solvents like DMF, often under catalysis by CuI . Alternatively, direct iodination via electrophilic substitution may require controlled conditions (e.g., I₂ with HNO₃ as an oxidizing agent) to avoid over-iodination. The methyl and fluoro groups at positions 5 and 2, respectively, influence regioselectivity by directing electrophiles to the electron-deficient 4-position .

Q. How can the aldehyde functional group in this compound be stabilized during synthesis and storage?

- Methodological Answer: The aldehyde group is prone to oxidation and polymerization. Stabilization strategies include:

- Storing under inert atmosphere (N₂/Ar) at low temperatures (−20°C).

- Using stabilizers like hydroquinone or BHT (butylated hydroxytoluene) in solution.

- Derivatizing the aldehyde into a more stable form (e.g., acetal or imine) during synthesis, followed by regeneration under mild acidic conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR : To confirm substituent positions and aldehyde proton (δ ~9.8–10.2 ppm). The iodine atom may cause splitting due to quadrupolar relaxation.

- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1700 cm⁻¹ confirms the aldehyde.

- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~294.96 g/mol) and isotopic pattern (due to iodine) .

Advanced Questions

Q. How do steric and electronic effects of the 5-methyl and 2-fluoro groups influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer: The 2-fluoro group acts as a strong electron-withdrawing substituent, polarizing the pyridine ring and directing coupling reactions to the 4-iodo position. The 5-methyl group introduces steric hindrance, potentially slowing reactions at adjacent positions. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to enhance selectivity for the 4-position. Monitor by TLC or LC-MS to detect competing pathways (e.g., dehalogenation or homocoupling) .

Q. How can computational methods (e.g., DFT) predict the reactivity of the aldehyde group toward nucleophilic addition?

- Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots at the aldehyde carbon.

- Calculate Fukui indices (ƒ⁻) to quantify susceptibility to nucleophilic attack.

- Compare with experimental results (e.g., reaction rates with amines to form Schiff bases) to validate predictions .

Q. What strategies resolve contradictions in NMR data, such as unexpected splitting of the aldehyde proton?

- Methodological Answer:

- Variable-Temperature NMR : Determine if splitting arises from dynamic effects (e.g., rotamers) or paramagnetic interactions with iodine.

- X-ray Crystallography : Resolve structural ambiguities (e.g., planarity of the aldehyde group) .

- Solvent Screening : Use deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Q. How does the iodine atom impact the compound’s stability under photolytic conditions?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products